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Welcome to the technical support center for researchers utilizing ADAM20 knockout mouse

models. This resource provides troubleshooting guidance and frequently asked questions

(FAQs) to address potential issues encountered during your experiments, with a focus on

viability and fertility.

Frequently Asked questions (FAQs)
Q1: We have generated ADAM20 knockout mice, but we are not observing any obvious viability

problems or differences in litter sizes compared to wild-type mice. Is this expected?

A1: Yes, this is the expected outcome. Current research strongly suggests that ADAM20

knockout mice are viable and fertile with no significant impact on litter size. A study involving a

triple knockout of ADAM20, ADAM25, and ADAM39, three closely related and chromosomally

clustered genes, showed that these mice have normal fertility and produce litters of a similar

size to wild-type mice. This indicates a high degree of functional redundancy among these and

potentially other testis-specific ADAM proteins. Therefore, the absence of a viability or fertility

phenotype in a single ADAM20 knockout is consistent with the existing scientific literature.

Q2: If ADAM20 is not essential for viability or fertility in mice, why is it considered important in

reproductive biology?

A2: ADAM20 is a member of the ADAM (A Disintegrin and Metalloproteinase) family of proteins,

many of which are specifically or predominantly expressed in the testis and are involved in

fertilization. While the knockout of a single ADAM gene like ADAM20 may not produce a
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phenotype in mice due to compensation from other ADAM family members, these proteins are

collectively crucial for male fertility.[1][2] In humans, a rare variant in the ADAM20 gene has

been associated with a sperm-egg fusion disorder, leading to male infertility. This suggests that

while mice may have robust compensatory mechanisms, ADAM20 does play a role in the

fertilization process. The lack of a phenotype in knockout mice highlights the complexity and

redundancy of the molecular mechanisms governing fertility.

Q3: We are observing what appears to be a subtle reduction in the breeding performance of

our ADAM20 knockout male mice. What could be the cause and how can we investigate it?

A3: While a complete lack of fertility is not expected, a subtle reduction in breeding

performance could be due to a variety of factors. It is important to first rule out common issues

with mouse husbandry. However, if you suspect a specific effect of the ADAM20 knockout, a

more detailed analysis of sperm function is warranted. The primary suspected role of ADAM20

is in sperm-egg fusion. Therefore, investigating this specific step of fertilization is a logical

starting point. We recommend performing a detailed analysis of sperm parameters and

conducting an in vitro fertilization (IVF) and sperm-egg fusion assay.

Q4: What is "functional redundancy" and which other ADAM proteins might be compensating

for the loss of ADAM20?

A4: Functional redundancy is a phenomenon where the loss of one gene is compensated for

by the function of another, often closely related, gene.[3] The ADAM gene family has many

members with similar structures and functions, particularly a large number that are expressed

in the testis.[4] This makes functional redundancy common. The genes Adam20, Adam25, and

Adam39 are located in a cluster on the same chromosome in mice, suggesting they arose from

gene duplication events. Their similar location and likely shared ancestry make them strong

candidates for functional compensation. The fact that a triple knockout of all three genes does

not affect fertility in mice strongly supports this hypothesis. Other testis-specific ADAMs could

also contribute to this compensation.[1]

Troubleshooting Guide
If you are encountering unexpected issues with the breeding of your ADAM20 knockout mice,

follow this troubleshooting guide.
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Problem: Reduced Litter Sizes or No Pups from ADAM20
Knockout Male Breeders
Step 1: Rule out general husbandry issues.

Age of breeders: Ensure male and female mice are within their optimal breeding age (males:

6 weeks to 8 months; females: 6 weeks to 6 months).

Health status: Check for any signs of illness in both male and female breeders.

Diet and environment: Ensure mice are on a proper diet and that their environment (light

cycle, temperature, noise) is stable and conducive to breeding.

Female fertility: Confirm that the wild-type females being used for breeding are fertile by

pairing them with proven wild-type male breeders.

Step 2: Perform a basic fertility assessment of ADAM20 knockout males.

Mating confirmation: Check for the presence of copulatory plugs in females paired with

ADAM20 knockout males.

Sperm count and motility: Euthanize a subset of adult ADAM20 knockout and wild-type

control males and collect sperm from the cauda epididymis. Perform a sperm count using a

hemocytometer and assess progressive motility under a microscope.

Step 3: Conduct advanced sperm function assays.

Sperm morphology: Evaluate sperm morphology from smears to identify any potential

structural defects.

In Vitro Fertilization (IVF): Perform an IVF assay using sperm from ADAM20 knockout and

wild-type males to fertilize wild-type oocytes. This will assess the overall fertilizing capacity of

the sperm.

Sperm-Egg Fusion Assay: This is a critical assay to test the specific hypothesis that ADAM20

is involved in gamete fusion. This assay uses zona-pellucida-free oocytes to directly assess

the ability of sperm to fuse with the oocyte membrane.
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Quantitative Data Summary
The following table summarizes the expected outcomes for ADAM20 knockout mice based on a

study of a triple knockout of Adam20, Adam25, and Adam39.

Parameter Wild-Type (Control)
ADAM20/25/39
Triple Knockout

Expected Outcome
for ADAM20 Single
Knockout

Average Litter Size ~7 pups
No significant

difference

No significant

difference

Testis to Body Weight

Ratio
Normal

No significant

difference

No significant

difference

Sperm Count Normal
No significant

difference

No significant

difference

Sperm Motility Normal
No significant

difference

No significant

difference

Sperm Morphology Normal
No significant

difference

No significant

difference

Sperm-Egg Fusion

Ability
Normal

No significant

difference

No significant

difference

Data adapted from a study on Adam20/25/39 triple-deficient mice. It is hypothesized that a

single ADAM20 knockout would have a similar, non-phenotypic outcome.

Experimental Protocols
Genotyping Protocol for ADAM20 Knockout Mice
This protocol is a general guideline and should be adapted based on the specific gene

targeting strategy used to create your knockout line (e.g., CRISPR/Cas9, homologous

recombination).

a. DNA Extraction:
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Collect a small tail snip or ear punch from each mouse at weaning age (approximately 21

days).

Extract genomic DNA using a commercial DNA extraction kit or a standard phenol-

chloroform extraction protocol.

b. Polymerase Chain Reaction (PCR):

Design three primers:

A forward primer located upstream of the targeted region.

A reverse primer located within the targeted region (will only amplify the wild-type allele).

A second reverse primer located within the knockout cassette (e.g., Neo cassette) or

spanning the deletion junction (will only amplify the knockout allele).

Set up a PCR reaction for each DNA sample. A multiplex PCR with all three primers can

often be optimized.

Use the following general PCR cycling conditions, but optimize as needed:

Initial denaturation: 94°C for 3 minutes.

35 cycles of:

Denaturation: 94°C for 30 seconds.

Annealing: 55-60°C for 30 seconds (optimize based on primer melting temperatures).

Extension: 72°C for 1 minute (adjust based on expected product size).

Final extension: 72°C for 5 minutes.

Run the PCR products on a 1.5-2% agarose gel.

Analyze the banding pattern to determine the genotype:

Wild-type (+/+): One band corresponding to the wild-type allele.
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Heterozygous (+/-): Two bands, one for the wild-type allele and one for the knockout allele.

Homozygous knockout (-/-): One band corresponding to the knockout allele.

In Vitro Sperm-Egg Fusion Assay
This protocol assesses the ability of sperm to fuse with the oocyte plasma membrane.

a. Oocyte Collection:

Induce superovulation in wild-type female mice (3-4 weeks old) by intraperitoneal injection of

pregnant mare serum gonadotropin (PMSG), followed 48 hours later by human chorionic

gonadotropin (hCG).

Collect cumulus-oocyte complexes from the oviducts 14-16 hours after hCG injection.

Remove cumulus cells by brief incubation in hyaluronidase.

Remove the zona pellucida by a brief treatment with acid Tyrode's solution or chymotrypsin.

Wash the zona-free oocytes and allow them to recover in culture medium.

b. Sperm Collection and Capacitation:

Euthanize adult ADAM20 knockout and wild-type male mice.

Collect sperm from the cauda epididymis and allow them to swim out into a capacitation

medium (e.g., HTF or TYH medium).

Incubate the sperm for 1-2 hours at 37°C in a 5% CO2 incubator to induce capacitation.

c. Co-incubation and Analysis:

Add a defined concentration of capacitated sperm (e.g., 1 x 10^5 sperm/mL) to the droplets

containing the zona-free oocytes.

Co-incubate for 1-2 hours.

Wash the oocytes to remove loosely attached sperm.
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Fix the oocytes and stain with a DNA dye (e.g., Hoechst 33342 or DAPI).

Observe under a fluorescence microscope. A fused sperm will appear as a decondensed

sperm head within the oocyte cytoplasm.

Calculate the fusion rate (number of oocytes with at least one fused sperm / total number of

oocytes) and the average number of fused sperm per oocyte.
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Caption: Workflow for the generation and analysis of ADAM20 knockout mice.
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Caption: Functional redundancy among testis-specific ADAM proteins in fertilization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [ADAM20 Knockout Mouse Technical Support Center].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12384107#problems-with-adam20-knockout-mouse-
viability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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